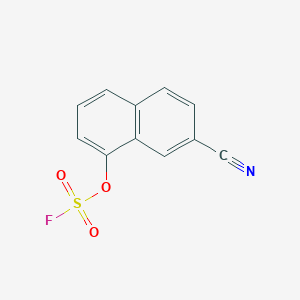

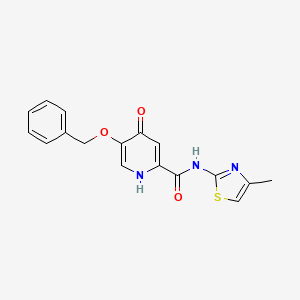

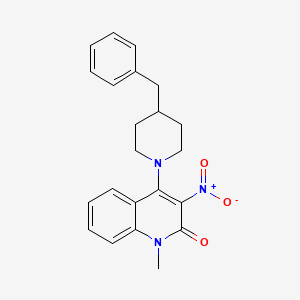

![molecular formula C20H15NO5S B2570311 methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 307551-79-7](/img/structure/B2570311.png)

methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

Benzothiazole occurs naturally in some foods but is also used as a food additive . It has a sulfurous odor and meaty flavor . The heterocyclic core of the molecule is readily substituted at the unique methyne center in the thiazole ring .Applications De Recherche Scientifique

Crystallographic Characterization

The crystal and electronic structure of a new spiro-derivative closely related to the compound , emphasizing its potential for forming stable crystal structures through specific molecular interactions (Vrabel et al., 2017).

Antimicrobial Activity and Cytotoxicity

Synthesized derivatives demonstrated promising antimicrobial activity against various bacterial strains and exhibited significant cytotoxicity against cervical cancer (HeLa) cell lines, suggesting their potential in medical and pharmaceutical research (Shankar et al., 2017).

Co-crystal Structure Synthesis

Investigations into co-crystal structures involving similar compounds revealed insights into their stability and interactions, contributing to the understanding of their potential applications in material sciences (Kadhum et al., 2012).

Sensing Applications

Research into coumarin–pyrazolone probes related to this compound has shown the ability to detect Cr3+ ions, highlighting its utility in developing new sensors for environmental and biological applications (Mani et al., 2018).

Docking Studies for Breast Cancer

A series of chromeno[4,3-b]pyridine derivatives, structurally similar to the compound , were designed and synthesized, showing high activity against breast cancer cell lines in docking studies, indicating potential therapeutic applications (Ghani et al., 2022).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and found effective as chemosensors for cyanide anions, demonstrating the compound's relevance in developing sensitive and selective detection methods for harmful substances (Wang et al., 2015).

Safety And Hazards

While specific safety and hazard information for “methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate” is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, a related compound, (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride, is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 .

Propriétés

IUPAC Name |

methyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5S/c1-11(19(22)24-2)25-13-8-7-12-9-14(20(23)26-16(12)10-13)18-21-15-5-3-4-6-17(15)27-18/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDODPNUDPIETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

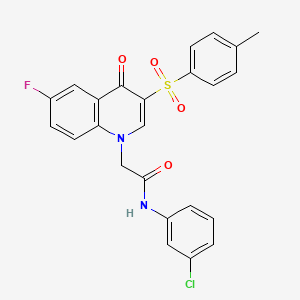

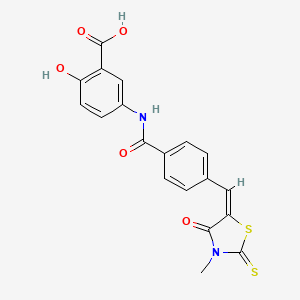

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)

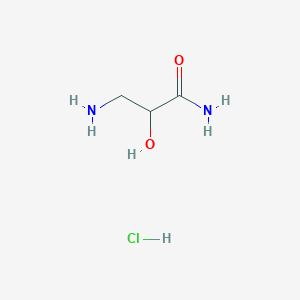

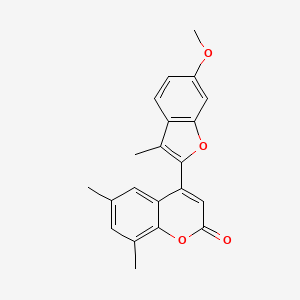

![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)

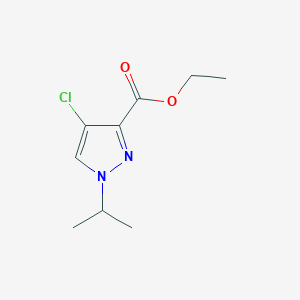

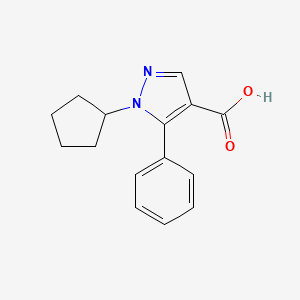

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)

![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)